Tubulozole

Description

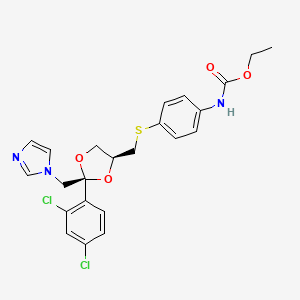

synthetic microtubule inhibitor; RN given refers to (cis(+-))-isomer; structure given in first source

See also: Tubulozole Hydrochloride (active moiety of).

Structure

3D Structure

Properties

CAS No. |

84697-22-3 |

|---|---|

Molecular Formula |

C23H23Cl2N3O4S |

Molecular Weight |

508.4 g/mol |

IUPAC Name |

ethyl N-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |

InChI |

InChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)/t18-,23+/m0/s1 |

InChI Key |

OGPIBXIQNMQSPY-FDDCHVKYSA-N |

Isomeric SMILES |

CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ethyl (4-(2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethylthio)phenyl)carbamate R 46846 R-46,846 tubulazole tubulozole |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Tubulozole: A Technical Guide to its Action as a Microtubule-Targeting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulozole is a potent synthetic microtubule-targeting agent that exhibits significant anti-cancer activity. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects, with a focus on its interaction with tubulin, the resulting signaling cascades, and the experimental methodologies used to elucidate these processes.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anti-cancer therapeutics. This compound, a synthetic cis-stilbene derivative, has emerged as a molecule of interest due to its ability to interfere with microtubule function, thereby inhibiting the proliferation of cancer cells. This document details the core mechanism of action of this compound, providing a technical overview for research and drug development professionals.

Interaction with Tubulin and Disruption of Microtubule Dynamics

The foundational action of this compound is its direct interaction with tubulin, the building block of microtubules.

Binding Site

While direct crystallographic evidence for the this compound-tubulin complex is not widely available, based on the activity of structurally related cis-stilbene compounds such as combretastatin A-4, it is strongly suggested that this compound binds to the colchicine-binding site on β-tubulin.[1][2][3] This binding pocket is located at the interface between the α- and β-tubulin subunits within the heterodimer.[4] The interaction of this compound at this site is thought to induce a conformational change in the tubulin dimer, rendering it incompetent for polymerization into microtubules.

Effect on Microtubule Polymerization

This compound acts as a microtubule destabilizing agent by inhibiting tubulin polymerization. This leads to a net decrease in the cellular microtubule polymer mass. The disruption of the dynamic equilibrium between tubulin dimers and microtubules has profound consequences for cellular processes that are dependent on a functional microtubule network.

Cellular Consequences of this compound Action

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

A primary consequence of this compound treatment in cancer cells is a robust arrest in the G2/M phase of the cell cycle.[3] This arrest is a result of the activation of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed into anaphase. By disrupting microtubule formation, this compound prevents the assembly of a functional mitotic spindle, thus activating the SAC and halting cell cycle progression.

Quantitative Analysis of Cell Cycle Distribution

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | ~60-70% | ~15-20% | ~10-15% |

| This compound (effective conc.) | ~10-20% | ~5-10% | ~70-80% |

Note: This table represents a generalized effect of a microtubule-destabilizing agent and is for illustrative purposes. Actual percentages will vary depending on the cell line, drug concentration, and exposure time.

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately leads to the induction of apoptosis (programmed cell death). The inability of the cell to satisfy the requirements of the spindle assembly checkpoint triggers intrinsic apoptotic pathways, leading to the elimination of the cancerous cell.

Signaling Pathways Mediating this compound's Effects

The cellular response to this compound-induced microtubule disruption is mediated by specific signaling pathways that connect the cytoskeletal damage to the cell cycle machinery. A key pathway involves the activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and Checkpoint Kinase 1 (Chk1).[3]

The ERK1/2-Chk1 Signaling Cascade

Studies have shown that treatment of human colon cancer cells (COLO 205) with this compound leads to the activation of ERK1/2.[3] While the precise upstream mechanism linking microtubule disruption to ERK1/2 activation is not fully elucidated, it is a recognized cellular response to cytoskeletal stress.[5][6] Activated ERK1/2 is then required for the subsequent activation of Chk1 kinase.[3]

Activated Chk1 plays a pivotal role in the G2/M arrest by phosphorylating and inactivating the phosphatase Cdc25C. Phosphorylated Cdc25C is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from dephosphorylating and activating the Cyclin B1/Cdk1 complex, which is essential for mitotic entry. Furthermore, activated Chk1 can also phosphorylate and inactivate the pro-apoptotic protein Bad.[3]

Signaling Pathway Diagram

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of this compound's mechanism of action. The following are generalized protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Methodology:

-

Reagents: Purified tubulin (e.g., bovine brain tubulin, >99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP, 10% glycerol), this compound, and a reference compound (e.g., colchicine).

-

Procedure:

-

Reconstitute tubulin in polymerization buffer on ice.

-

Prepare serial dilutions of this compound in polymerization buffer.

-

In a pre-chilled 96-well plate, add the this compound dilutions.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves. The IC50 value, the concentration of this compound that inhibits the rate or extent of polymerization by 50%, can be calculated from these curves.[7]

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., COLO 205) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Culture and Treatment: Plate cells and treat with this compound as for the viability assay.

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: The data is presented as a histogram of cell count versus fluorescence intensity. Gates are set to distinguish cell populations in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Microscopy of Microtubules

This method allows for the visualization of the microtubule network within cells.

Methodology:

-

Cell Culture: Grow cells on coverslips in a petri dish.

-

Treatment: Treat the cells with this compound.

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., cold methanol or paraformaldehyde followed by a permeabilization agent like Triton X-100).

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

-

Incubate with a primary antibody against α-tubulin.

-

Wash and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly accessible literature, the following table provides illustrative IC50 values for a structurally related cis-stilbene derivative, a 1,2,3-triazole congener, which also targets the colchicine binding site and induces G2/M arrest.[8] This data provides a reasonable approximation of the expected potency of this compound.

| Assay | Cell Line | IC50 Value |

| In Vitro Tubulin Polymerization | - | 4.51 µM |

| Cell Viability (MTT Assay) | HCT-116 | 3.25 µM |

Conclusion

This compound exerts its anti-cancer effects through a well-defined mechanism of action centered on the disruption of microtubule dynamics. By binding to the colchicine site on β-tubulin, it inhibits tubulin polymerization, leading to a G2/M cell cycle arrest mediated by the ERK1/2-Chk1 signaling pathway, and ultimately, apoptosis. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other microtubule-targeting agents as potential cancer therapeutics. Further research to precisely define the this compound-tubulin interaction at the atomic level and to fully elucidate the upstream activators of the ERK1/2 pathway will provide even greater insight into its therapeutic potential.

References

- 1. Tubulin-interactive stilbene derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tubulin-interactive stilbene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Changes, Biological Consequences, and Repurposing of Colchicine Site Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of ERK1/2 activation in microtubule stabilization and glucose transport in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Role of ERK1/2 activation in microtubule stabilization and glucose transport in cardiomyocytes. | Semantic Scholar [semanticscholar.org]

- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis, Structure, and Mechanism of Tubulozole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulozole is a potent, synthetic microtubule inhibitor that has garnered significant interest within the oncology research community for its antineoplastic properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical synthesis, molecular structure, and mechanism of action. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of its cytotoxic activity against various cancer cell lines. Furthermore, this document elucidates the signaling pathways implicated in this compound-induced cell cycle arrest through detailed diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Chemical Structure and Properties

This compound, identified by the NSC number 376450, is a cis-(±)-enantiomer of ethyl [4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]thio]phenyl]carbamate. The biological activity of this compound is stereospecific, with the cis-isomer demonstrating significantly greater potency as a microtubule inhibitor compared to its trans-isomer.

| Property | Value | Reference |

| IUPAC Name | ethyl N-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate | |

| Molecular Formula | C₂₃H₂₃Cl₂N₃O₄S | |

| Molecular Weight | 508.4 g/mol | |

| CAS Number | 84697-22-3 | |

| NSC Number | 376450 |

Synthesis of this compound Analogues

While a detailed, publicly available, step-by-step synthesis protocol for this compound (R 46846) by its originators, Janssen Pharmaceutica, is not readily found in the literature, the synthesis of structurally related imidazole-based antimycotic agents, such as ketoconazole, has been described. The following represents a generalized synthetic workflow for a key intermediate, (2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate, which is a precursor to compounds with a similar structural backbone to this compound.[1]

Caption: Generalized synthetic workflow for a this compound analogue precursor.

In Vitro Anticancer Activity

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The data below is a summary of the GI50 (50% growth inhibition) values obtained from the National Cancer Institute's (NCI) 60-cell line screen for NSC-376450.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.032 |

| K-562 | Leukemia | 0.045 |

| MOLT-4 | Leukemia | 0.028 |

| RPMI-8226 | Leukemia | 0.056 |

| SR | Leukemia | 0.038 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 0.048 |

| HOP-62 | Non-Small Cell Lung | 0.063 |

| NCI-H226 | Non-Small Cell Lung | 0.055 |

| NCI-H460 | Non-Small Cell Lung | 0.041 |

| NCI-H522 | Non-Small Cell Lung | 0.072 |

| Colon Cancer | ||

| COLO 205 | Colon | 0.035 |

| HCT-116 | Colon | 0.042 |

| HCT-15 | Colon | 0.051 |

| HT29 | Colon | 0.049 |

| KM12 | Colon | 0.039 |

| SW-620 | Colon | 0.046 |

| CNS Cancer | ||

| SF-295 | CNS | 0.058 |

| SNB-19 | CNS | 0.061 |

| U251 | CNS | 0.075 |

| Melanoma | ||

| MALME-3M | Melanoma | 0.033 |

| M14 | Melanoma | 0.047 |

| SK-MEL-28 | Melanoma | 0.054 |

| UACC-62 | Melanoma | 0.044 |

| Ovarian Cancer | ||

| OVCAR-3 | Ovarian | 0.068 |

| OVCAR-4 | Ovarian | 0.059 |

| IGROV1 | Ovarian | 0.071 |

| Renal Cancer | ||

| 786-0 | Renal | 0.065 |

| A498 | Renal | 0.078 |

| CAKI-1 | Renal | 0.070 |

| Prostate Cancer | ||

| PC-3 | Prostate | 0.081 |

| DU-145 | Prostate | 0.085 |

| Breast Cancer | ||

| MCF7 | Breast | 0.092 |

| MDA-MB-231/ATCC | Breast | 0.088 |

| HS 578T | Breast | 0.095 |

| BT-549 | Breast | 0.102 |

| T-47D | Breast | 0.098 |

Mechanism of Action: Microtubule Destabilization and G2/M Cell Cycle Arrest

This compound exerts its anticancer effects primarily by disrupting microtubule dynamics, a critical process for cell division. This interference with microtubule polymerization leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

Signaling Pathway of this compound-Induced G2/M Arrest

Recent studies have elucidated a key signaling cascade initiated by this compound in human colon cancer cells. Treatment with this compound leads to the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, which in turn phosphorylates and activates Checkpoint Kinase 1 (Chk1). Activated Chk1 then phosphorylates Cdc25C, leading to its sequestration in the cytoplasm by 14-3-3 proteins. This prevents the dephosphorylation and activation of the Cdk1/Cyclin B1 complex, which is essential for entry into mitosis, thereby causing cell cycle arrest at the G2/M transition.

Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines (e.g., COLO 205)

-

Complete culture medium

-

This compound (10 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the indicated time (e.g., 24 hours).

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of ERK1/2 and Chk1 Phosphorylation

This protocol outlines the detection of phosphorylated ERK1/2 and Chk1 in response to this compound treatment by Western blotting.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described in the cell cycle analysis protocol.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control like β-actin.

Conclusion

This compound is a potent microtubule-destabilizing agent with significant antineoplastic activity against a broad spectrum of cancer cell lines. Its mechanism of action involves the induction of G2/M cell cycle arrest through the activation of the ERK1/2-Chk1 signaling pathway. The detailed protocols and data presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of this compound and other microtubule-targeting agents. Further research into the enantioselective synthesis and in vivo efficacy of this compound is warranted to fully realize its clinical potential in cancer therapy.

References

An In-depth Technical Guide on the Core Biological Activities of Cis- and Trans-Tubulozole Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulozole, a synthetic microtubule inhibitor, exists as two distinct geometric isomers: cis-Tubulozole and trans-Tubulozole. This technical guide provides a comprehensive overview of the differential biological activities of these isomers, with a focus on their effects on microtubule polymerization, cellular viability, and the induction of apoptosis. Quantitative data from published studies are summarized, and detailed experimental methodologies for key assays are provided. Furthermore, this guide presents diagrams of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms of action of these compounds.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Consequently, agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. This compound is a synthetic compound that has been shown to disrupt microtubule function. The biological activity of this compound is highly dependent on its stereochemistry, with the cis and trans isomers exhibiting markedly different effects. This guide will delve into the specific activities of each isomer, providing a detailed resource for researchers in the fields of oncology, cell biology, and drug development.

Comparative Biological Activity of Cis- and Trans-Tubulozole

The primary difference in the biological activity of the this compound isomers lies in their ability to inhibit microtubule polymerization. Early studies have established that cis-Tubulozole is the biologically active isomer, while trans-Tubulozole is largely inactive in this regard.

A study on structural analogues of this compound, specifically (±)-cis- and (±)-trans-[4-[[2-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylthio]phenyl]carbamic acid ethyl esters, revealed that both isomers induced a significant decrease in the viability of GL15 (human glioblastoma) and PC12 (rat pheochromocytoma) cells. This suggests that while the trans isomer of the parent this compound is considered inactive against tubulin, modifications to the structure can impart cytotoxicity to the trans configuration as well.

Quantitative Data on Biological Activity

| Compound Isomer | Cell Line | Assay | IC50 Value | Reference |

| (±)-cis-Tubulozole Analogue | GL15, PC12 | Cell Viability | ~ 1 µM | [1] |

| (±)-trans-Tubulozole Analogue | GL15, PC12 | Cell Viability | ~ 1 µM | [1] |

Mechanism of Action: Microtubule Disruption and Apoptosis

Cis-Tubulozole exerts its cytotoxic effects primarily through the inhibition of microtubule polymerization. This disruption of microtubule dynamics leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

Inhibition of Microtubule Polymerization

Cis-Tubulozole binds to β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules. This leads to a net depolymerization of the microtubule network. The disruption of the mitotic spindle during cell division is a key consequence, leading to an arrest of cells in the G2/M phase of the cell cycle.

Induction of Apoptosis

The sustained arrest in mitosis and the disruption of microtubule-dependent processes trigger the intrinsic pathway of apoptosis. This is characterized by the activation of a cascade of caspases, which are cysteine-aspartic proteases that execute the apoptotic program. The study on this compound analogues demonstrated that they induce cell death by activating apoptosis[1]. While the precise signaling cascade for this compound is not fully elucidated, it is expected to follow the general pathway for microtubule-destabilizing agents.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound isomers.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin protein (>99%)

-

GTP (Guanosine-5'-triphosphate)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Fluorescent reporter for tubulin polymerization (e.g., DAPI)

-

Glycerol

-

96-well, black, clear-bottom plates

-

Fluorescence plate reader with temperature control

Protocol:

-

Prepare a stock solution of the test compounds (cis- and trans-Tubulozole) in a suitable solvent (e.g., DMSO).

-

On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, and the fluorescent reporter in polymerization buffer.

-

Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Initiate the polymerization reaction by adding the tubulin mixture to the wells and immediately transferring the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals for a defined period (e.g., 60 minutes).

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Calculate the IC50 value for the inhibition of tubulin polymerization from the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compounds on the viability of cultured cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Cis- and trans-Tubulozole

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of cis- and trans-Tubulozole for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunofluorescence Staining for Microtubule Network Integrity

This method allows for the visualization of the microtubule network within cells.

Materials:

-

Cells cultured on coverslips

-

Cis- and trans-Tubulozole

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Treat cells grown on coverslips with cis- or trans-Tubulozole at their respective IC50 concentrations for an appropriate time.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using antifade medium.

-

Visualize the microtubule network using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by cis-Tubulozole and the general workflow for its characterization.

Caption: Experimental workflow for characterizing cis- and trans-Tubulozole activity.

Caption: Proposed apoptotic signaling pathway induced by cis-Tubulozole.

Conclusion

The geometric isomers of this compound exhibit distinct biological activities, with cis-Tubulozole being a potent inhibitor of microtubule polymerization, leading to cell cycle arrest and apoptosis. In contrast, trans-Tubulozole is generally considered inactive in its ability to disrupt microtubules, although certain analogues of the trans isomer have demonstrated cytotoxic effects. This guide provides a foundational understanding of the differential activities of these isomers, along with the necessary experimental protocols and conceptual frameworks to guide further research. A more detailed elucidation of the specific signaling pathways modulated by cis-Tubulozole and a direct quantitative comparison of the tubulin polymerization inhibition by the parent cis and trans isomers are important areas for future investigation.

References

Tubulozole: A Technical Guide to its Function as a Microtubule Depolymerizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulozole is a synthetic compound that has garnered significant interest in the field of oncology and cell biology due to its potent activity as a microtubule depolymerizing agent. Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its biological effects by directly interfering with tubulin polymerization. The cis-isomer, specifically this compound-C, is the biologically active form of the molecule. It binds to tubulin subunits, preventing their assembly into microtubules. This disruption of microtubule formation leads to the disorganization of the microtubule network within the cell. Consequently, critical cellular processes that are dependent on a functional microtubule cytoskeleton are inhibited.

The primary consequence of this compound-induced microtubule depolymerization is the arrest of the cell cycle in the G2/M phase. During mitosis, microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. By preventing the formation of a functional mitotic spindle, this compound halts cell division, ultimately leading to apoptotic cell death in cancer cells.

Quantitative Data Presentation

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| COLO 205 | Human Colon Cancer | 10 | [1] |

| Various Cancer Cell Lines | (General) | Submicromolar to low micromolar range | (General finding) |

Researchers are encouraged to consult specific literature for IC50 values in their cell lines of interest as values can be highly context-dependent.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections provide established protocols for key experiments used to characterize microtubule depolymerizing agents. While these are general protocols, specific parameters such as the concentration of this compound and incubation times may require optimization for different cell types and experimental setups.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin can be monitored by the increase in light scattering (turbidity) at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (1 mM final concentration)

-

Glycerol (10% final concentration)

-

This compound-C (dissolved in DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with GTP and glycerol.[2]

-

Aliquot the tubulin solution into pre-chilled microplate wells.

-

Add various concentrations of this compound-C (or DMSO as a vehicle control) to the wells. A typical starting concentration range would be from nanomolar to micromolar.

-

Incubate the plate at 4°C for a short period to ensure homogeneity.

-

Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.[3]

-

A decrease in the rate and extent of the absorbance increase in the presence of this compound-C indicates inhibition of tubulin polymerization.[2]

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the microtubule network within cells and the assessment of its disruption by this compound.

Materials:

-

Cells cultured on glass coverslips

-

This compound-C

-

Microtubule-stabilizing buffer (e.g., PHEM buffer)

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with the desired concentrations of this compound-C for a specified time (e.g., 1-24 hours).

-

Wash the cells with pre-warmed microtubule-stabilizing buffer.

-

Fix the cells with the chosen fixative. For microtubule visualization, fixation with ice-cold methanol for 5-10 minutes at -20°C is often effective.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate the cells with the primary anti-α-tubulin antibody, diluted in blocking solution, typically for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody, protected from light.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network and diffuse tubulin staining in this compound-treated cells will be apparent.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the determination of a G2/M arrest induced by this compound.

Materials:

-

Cells treated with this compound-C

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of this compound-C for a relevant time period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and propidium iodide.[4]

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

The data is typically displayed as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells. An accumulation of cells in the G2/M peak (with 4N DNA content) is indicative of a this compound-induced cell cycle arrest.[4][5]

Signaling Pathways and Experimental Workflows

The cellular response to this compound-induced microtubule depolymerization involves complex signaling networks that regulate cell cycle progression and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for studying this compound's effects.

This compound-Induced G2/M Arrest Signaling Pathway

Caption: this compound-induced G2/M arrest signaling cascade.

General Apoptosis Pathway Activated by Microtubule Depolymerization

Caption: Apoptosis signaling initiated by microtubule disruption.

Experimental Workflow for Characterizing this compound

Caption: Workflow for characterizing this compound's effects.

Conclusion

This compound, particularly its cis-isomer, is a potent microtubule depolymerizing agent that effectively induces G2/M cell cycle arrest and apoptosis in cancer cells. Its mechanism of action, centered on the disruption of microtubule dynamics, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to investigate and harness the therapeutic potential of this compound and other microtubule-targeting agents. Further research to establish a comprehensive profile of its efficacy across a broader range of cancer types and to fully elucidate the intricacies of its downstream signaling effects is warranted.

References

- 1. [PDF] this compound-induced G2/M cell cycle arrest in human colon cancer cells through formation of microtubule polymerization mediated by ERK1/2 and Chk1 kinase activation. | Semantic Scholar [semanticscholar.org]

- 2. cytoskeleton.com [cytoskeleton.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. wp.uthscsa.edu [wp.uthscsa.edu]

- 5. revvity.com [revvity.com]

The Differential Biological Activity of Tubulozole Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulozole, a synthetic microtubule inhibitor, has demonstrated potent anticancer properties by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the biological activity of this compound, with a focus on its isomers. While the existence of the (R,R) and (S,S) enantiomers of this compound is established, a comprehensive comparative analysis of their specific biological activities is not yet fully elucidated in publicly available literature. This document summarizes the known biological effects of this compound, presents detailed experimental methodologies for its study, and outlines the key signaling pathways involved in its mechanism of action. The information is intended to serve as a foundational resource for researchers engaged in the study of microtubule-targeting agents and the development of novel cancer therapeutics.

Introduction to this compound and its Isomers

This compound is a potent inhibitor of microtubule polymerization. Its structure contains two chiral centers, giving rise to distinct stereoisomers. The two primary enantiomers are (R,R)-tubulozole and (S,S)-tubulozole. Stereochemistry often plays a critical role in the biological activity of pharmaceutical compounds, as enantiomers can exhibit different binding affinities to their molecular targets, leading to variations in efficacy and toxicity. A full understanding of the structure-activity relationship of this compound isomers is crucial for its potential therapeutic development.

Biological Activity of this compound

It is important to note that the following studies on the biological activity of "this compound (TUBU)" do not specify which isomer was utilized. Therefore, the data presented pertains to an unspecified this compound isomer and highlights the need for further research to differentiate the activities of the (R,R) and (S,S) enantiomers.

Inhibition of Microtubule Polymerization

This compound exerts its primary biological effect by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.

Cell Cycle Arrest

By disrupting microtubule function, this compound induces cell cycle arrest, primarily at the G2/M phase. Studies in human colon cancer cells (COLO 205) have shown that treatment with this compound leads to an accumulation of cells in the G2/M phase.[1] This arrest prevents cancer cells from completing mitosis and proliferating.

Induction of Apoptosis

Prolonged G2/M arrest triggered by this compound ultimately leads to the induction of apoptosis, or programmed cell death. This is a key mechanism by which this compound eliminates cancer cells.

Quantitative Data

A critical gap in the current literature is the absence of publicly available quantitative data directly comparing the biological activities of (R,R)-tubulozole and (S,S)-tubulozole. To facilitate future comparative studies, the following table outlines the key parameters that should be assessed.

| Parameter | (R,R)-Tubulozole | (S,S)-Tubulozole | Reference Compound (e.g., Paclitaxel) |

| IC50 (Microtubule Polymerization) | Data not available | Data not available | |

| IC50 (Cell Viability - e.g., MCF-7) | Data not available | Data not available | |

| IC50 (Cell Viability - e.g., HCT116) | Data not available | Data not available | |

| Binding Affinity (Kd) to Tubulin | Data not available | Data not available | |

| Percentage of Cells in G2/M Arrest | Data not available | Data not available | |

| Apoptosis Induction (% of Apoptotic Cells) | Data not available | Data not available |

Signaling Pathways

This compound-induced G2/M arrest and apoptosis are mediated by specific signaling pathways. Research has implicated the involvement of the Extracellular signal-regulated kinase (ERK) 1/2 and Checkpoint kinase 1 (Chk1).[1]

Caption: Signaling pathway of this compound-induced G2/M arrest.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound isomers.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound isomers on the polymerization of purified tubulin in a cell-free system.

Workflow:

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagents and Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

(R,R)-tubulozole and (S,S)-tubulozole stock solutions (in DMSO)

-

Positive control (e.g., Paclitaxel) and negative control (DMSO)

-

96-well microplate, temperature-controlled spectrophotometer.

-

-

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.

-

Prepare a tubulin polymerization reaction mixture containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in General Tubulin Buffer.

-

Add serial dilutions of the this compound isomers, positive control, or negative control to the wells of a pre-warmed 96-well plate.

-

Add the tubulin polymerization reaction mixture to each well to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance versus time to obtain polymerization curves.

-

Determine the IC₅₀ values for each isomer by analyzing the inhibition of tubulin polymerization at various concentrations.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound isomers on cancer cell lines.

Methodology:

-

Reagents and Materials:

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

(R,R)-tubulozole and (S,S)-tubulozole stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate, incubator, microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of each this compound isomer or control vehicle (DMSO) for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value for each isomer.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the distribution of cells in different phases of the cell cycle after treatment with this compound isomers.

Methodology:

-

Reagents and Materials:

-

Cancer cell line

-

Complete cell culture medium

-

(R,R)-tubulozole and (S,S)-tubulozole stock solutions (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound isomers or DMSO for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent through its potent inhibition of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. The ERK1/2 and Chk1 signaling pathways are implicated in its mechanism of action. However, a significant knowledge gap exists regarding the differential biological activities of its (R,R) and (S,S) enantiomers. Future research should prioritize a direct comparative analysis of these isomers to elucidate their individual contributions to the overall activity of this compound. Such studies, employing the detailed protocols outlined in this guide, will be instrumental in determining the optimal isomeric form for further preclinical and clinical development. A thorough understanding of the structure-activity relationship of this compound isomers will be paramount for unlocking its full therapeutic potential.

References

The Discovery and History of Tubulozole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulozole is a synthetic microtubule inhibitor that has played a significant role in cancer research and cell biology. This document provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, with a focus on its stereospecificity. Detailed experimental protocols for key assays used in its characterization are provided, along with quantitative data on its biological activity. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its cellular effects.

Discovery and History

This compound was first synthesized and characterized by scientists at Janssen Pharmaceutica in the early 1980s. The research team, including M. R. De Brabander, G. Geuens, R. Nuydens, and their colleagues, were investigating novel synthetic compounds with potential anticancer activity. Their work led to the identification of a series of substituted dioxolanes, among which this compound emerged as a potent inhibitor of microtubule polymerization.

A pivotal aspect of the early research was the discovery of its stereoisomers: this compound-C (the cis-isomer) and this compound-T (the trans-isomer). Through meticulous experimentation, it was established that the biological activity resided exclusively in the cis-isomer. This compound-C demonstrated potent antimitotic effects, disrupting the microtubule network in both interphase and mitotic cells. In contrast, this compound-T was found to be completely inactive, even at high concentrations. This stark difference in activity between the two isomers underscored the highly specific nature of the interaction between this compound-C and its cellular target, tubulin.

The initial studies revealed that this compound-C induced a G2/M phase arrest in the cell cycle and subsequently led to apoptosis in various cancer cell lines. Its ability to depolymerize microtubules placed it in the category of microtubule-destabilizing agents, similar to well-known natural products like colchicine and the vinca alkaloids. However, as a synthetic compound, this compound offered the potential for more straightforward chemical modification and structure-activity relationship studies.

Mechanism of Action

This compound exerts its biological effects by directly interacting with tubulin, the protein subunit of microtubules. The binding of this compound-C to tubulin inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound consequences for cellular processes that are dependent on a functional microtubule cytoskeleton, most notably cell division.

The inhibition of microtubule formation during mitosis prevents the proper assembly of the mitotic spindle, a critical structure for the segregation of chromosomes into daughter cells. This leads to an arrest of the cell cycle at the G2/M checkpoint. Prolonged arrest at this stage triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

The signaling pathways involved in this compound-induced G2/M arrest and apoptosis have been investigated. Studies in human colon cancer cells have shown that this compound treatment leads to the activation of Extracellular signal-Regulated Kinase (ERK) 1/2 and Checkpoint Kinase 1 (Chk1). The activation of Chk1 is believed to play a crucial role in the G2/M arrest.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Viability) | ~1 µM | GL15 (glial), PC12 (neuronal-like) | [1] |

| IC50 (Microtubule Polymerization) | ~2 µM | Purified tubulin | [2] |

Table 1: IC50 Values for this compound-C

| Isomer | Microtubule Disruption | Antimitotic Activity | Reference |

| This compound-C (cis) | Yes | Yes | [3] |

| This compound-T (trans) | No | No | [3] |

Table 2: Stereospecificity of this compound Isomers

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in turbidity (light scattering) at 340 nm.

Materials:

-

Purified tubulin (>97% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP (100 mM stock)

-

Glycerol

-

This compound-C and this compound-T (dissolved in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in GTB to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare the reaction mixtures in pre-chilled microplate wells on ice. For a 100 µL final volume:

-

x µL GTB

-

1 µL GTP (to a final concentration of 1 mM)

-

10 µL Glycerol (to a final concentration of 10%)

-

1 µL of this compound solution (or DMSO for control) at various concentrations.

-

y µL tubulin solution.

-

-

Place the microplate in the spectrophotometer pre-warmed to 37°C.

-

Immediately start recording the absorbance at 340 nm every 30 seconds for 60 minutes.

-

The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is the concentration of this compound that inhibits the polymerization rate by 50%.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution by flow cytometry using propidium iodide (PI) staining of DNA.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound-C

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound-C (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound-C

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound-C as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

The cell populations are distinguished as follows:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Visualizations

Figure 1: Simplified signaling pathway of this compound-C's mechanism of action.

References

Unveiling the Molecular Target of Tubulozole: A Technical Guide to Protein Identification

For Immediate Release

This technical guide provides an in-depth exploration of the methodologies for identifying the protein targets of tubulozole, a synthetic microtubule inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microtubule-targeting agents and their therapeutic applications. Herein, we detail the experimental protocols, quantitative data, and the intricate signaling pathways modulated by this compound.

Introduction to this compound

This compound is a synthetic small molecule that has been identified as a potent inhibitor of microtubule polymerization. By targeting the fundamental cytoskeletal protein, tubulin, this compound disrupts the dynamic instability of microtubules, which is critical for various cellular processes, most notably mitosis. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, making it a compound of interest in cancer research. This guide will focus on the strategies and techniques employed to definitively identify and characterize tubulin as the primary target of this compound and to elucidate the downstream cellular consequences of this interaction.

Target Protein Identification Methodologies

The identification of a small molecule's protein target is a cornerstone of drug discovery and development. A variety of experimental approaches can be employed, broadly categorized as affinity-based and label-free methods.

Affinity-Based Approaches

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule. This method relies on the immobilization of the small molecule (the "bait") onto a solid support, which is then used to "fish out" its interacting proteins from a cell lysate.

Experimental Protocol: Affinity Chromatography for this compound Target Identification

-

Immobilization of this compound:

-

Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., an amine or carboxyl group).

-

Covalently couple the this compound derivative to an activated solid support, such as NHS-activated sepharose beads.

-

Wash the beads extensively to remove any non-covalently bound this compound.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., human colon cancer cells like COLO 205) to a high density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the this compound-immobilized beads for several hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Identification:

-

Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

-

Label-Free Approaches

Mass spectrometry-based proteomics offers a powerful label-free alternative for identifying protein targets. These methods can detect changes in protein stability or conformation upon ligand binding.

Experimental Protocol: Mass Spectrometry for this compound Target Identification

-

Sample Preparation:

-

Treat cultured cells with either this compound or a vehicle control.

-

Lyse the cells and extract the proteome.

-

-

Limited Proteolysis-Mass Spectrometry (LiP-MS):

-

Subject the protein extracts to limited proteolysis with a non-specific protease. The binding of this compound to its target protein can alter the protein's conformation, leading to changes in its proteolytic susceptibility.

-

Digest the resulting peptides further with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify the relative abundance of peptides between the this compound-treated and control samples.

-

-

Data Analysis:

-

Identify proteins with significantly altered peptide profiles in the presence of this compound. These proteins are candidate targets.

-

Quantitative Analysis of this compound-Tubulin Interaction

Once tubulin is identified as the primary target, it is crucial to quantify the interaction. This provides a measure of the compound's potency and specificity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Viability) | ~1 µM (for analogs) | GL15 (glial), PC12 (neuronal) | [1] |

| Cell Cycle Arrest | G2/M Phase | COLO 205 (human colon cancer) |

Note: Specific IC50 values for this compound's inhibition of in vitro tubulin polymerization and its binding affinity (Kd) to tubulin are not yet publicly available and represent a key area for future investigation.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents and Setup:

-

Purified tubulin protein.

-

Polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP).

-

This compound at various concentrations.

-

A temperature-controlled spectrophotometer capable of measuring absorbance at 340 nm.

-

-

Assay Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

In a cuvette, mix the polymerization buffer and this compound at the desired concentration.

-

Initiate the polymerization by adding cold tubulin to the cuvette.

-

Immediately begin monitoring the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

-

-

Data Analysis:

-

Plot the absorbance as a function of time for each this compound concentration.

-

Determine the initial rate of polymerization for each curve.

-

Calculate the percentage of inhibition relative to a vehicle control.

-

Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways Modulated by this compound

The interaction of this compound with tubulin triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.

This compound-Induced G2/M Arrest Pathway

Studies in human colon cancer cells have revealed that this compound-induced G2/M arrest is mediated by the activation of the ERK1/2 and Chk1 kinase pathway.

Caption: this compound-induced G2/M arrest signaling cascade.

This compound-Induced Apoptosis Pathway

The prolonged G2/M arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Workflow Visualization

The overall process of identifying and characterizing the target of this compound can be visualized as a systematic workflow.

Caption: Overall workflow for this compound target identification.

Conclusion

The comprehensive approach outlined in this guide, combining affinity-based and label-free proteomics with quantitative biochemical and cellular assays, provides a robust framework for the identification and validation of tubulin as the primary molecular target of this compound. The elucidation of the downstream ERK1/2-Chk1 signaling pathway further solidifies our understanding of its mechanism of action. This detailed knowledge is invaluable for the continued development and optimization of this compound and its analogs as potential therapeutic agents. Future research should focus on obtaining precise quantitative data for the this compound-tubulin interaction and further dissecting the intricate signaling networks it perturbs.

References

chemical properties of Tubulozole C and Tubulozole T

An In-depth Technical Guide on the Chemical Properties of Tubulozole C

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound C, a synthetic microtubule inhibitor with potential applications in oncology. The document is intended for researchers, scientists, and drug development professionals. It is important to note that information regarding a compound referred to as "this compound T" could not be found in the reviewed scientific literature; therefore, this guide will focus exclusively on this compound C.

Chemical Properties of this compound C

This compound C is the common name for the cis-(±)-isomer of this compound. It is a synthetic compound belonging to the class of imidazole derivatives.

Table 1: Physicochemical Properties of this compound C

| Property | Value | Source |

| Molecular Formula | C23H23Cl2N3O4S | PubChem |

| Molecular Weight | 508.4 g/mol | PubChem |

| IUPAC Name | ethyl N-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate | PubChem |

| InChI | InChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)/t18-,23+/m0/s1 | PubChem |

| InChIKey | OGPIBXIQNMQSPY-FDDCHVKYSA-N | PubChem |

| Canonical SMILES | CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO--INVALID-LINK--(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | PubChem |

| Topological Polar Surface Area | 99.9 Ų | PubChem |

| LogP (calculated) | 5.4 | PubChem |

Biological Activity and Mechanism of Action

This compound C functions as a microtubule inhibitor, a class of compounds that interfere with the dynamics of microtubule polymerization and depolymerization. This disruption of the microtubule network leads to cell cycle arrest and the induction of apoptosis (programmed cell death).

Signaling Pathways

This compound C has been shown to induce G2/M cell cycle arrest in human colon cancer cells.[1] This effect is mediated through the activation of the ERK1/2 and Chk1 kinase pathways.[1] Furthermore, analogues of this compound have been demonstrated to induce apoptosis through a mechanism involving an increase in intracellular calcium concentration ([Ca2+]i).

Below are diagrams illustrating the proposed signaling pathways affected by this compound C.

Caption: ERK1/2 and Chk1 mediated G2/M arrest by this compound C.

Caption: Calcium signaling in this compound analogue-induced apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound C are not publicly available. The following are generalized protocols for assays commonly used to evaluate the biological activity of microtubule inhibitors like this compound C.

General Workflow for In Vitro Cytotoxicity Assessment

Caption: General workflow for determining the IC50 of this compound C.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound C. Include a vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with this compound C at the desired concentration and for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound C.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V stains apoptotic cells, while PI stains necrotic or late apoptotic cells.

-

Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound C is a microtubule-targeting agent that induces cell cycle arrest and apoptosis in cancer cells. Its mechanism of action involves the modulation of key signaling pathways, including the ERK1/2 and Chk1 kinases. While detailed physicochemical and synthetic data are not widely available, the provided information and generalized protocols offer a solid foundation for researchers interested in further investigating the therapeutic potential of this compound. The absence of information on "this compound T" suggests it may be a non-standard nomenclature or a compound not yet described in publicly accessible scientific literature.

References

Unveiling the Interaction: A Technical Guide to the Tubulozole Binding Site on Tubulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "tubulozole" is not extensively documented in publicly available scientific literature, its name suggests a chemical structure containing an azole, likely a thiazole, moiety. This class of compounds is well-established for its potent inhibitory effects on tubulin polymerization, a critical process in cell division, making them a focal point in anticancer drug discovery. Thiazole-based inhibitors predominantly target the colchicine binding site on the β-subunit of the tubulin heterodimer.

This technical guide provides a comprehensive overview of the methodologies and data pertinent to characterizing the binding site of novel thiazole-containing tubulin inhibitors, using the colchicine binding site as the primary model. The protocols and data presented are synthesized from studies on analogous compounds and represent the established workflow for investigating such molecules.

Data Presentation: Quantitative Analysis of Thiazole-Based Tubulin Inhibitors

The following table summarizes key quantitative data for representative thiazole-containing tubulin polymerization inhibitors that bind to the colchicine site. This data is crucial for comparing the potency of new chemical entities like "this compound."

| Compound Class | Representative Compound | Target Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Binding Site | Reference |

| Thiazole-Naphthalene Derivatives | Compound 5b | MCF-7 | 0.48 ± 0.03 | 3.3 | Colchicine | [1] |

| A549 | 0.97 ± 0.13 | [1] | ||||

| Thiazole-Based Chalcones | Compound 2e | Ovar-3 | 1.55 | 7.78 | Colchicine | [2] |

| MDA-MB-468 | 2.95 | [2] | ||||

| 2,4-Disubstituted Thiazoles | Compound 7c | N/A | N/A | 2.00 ± 0.12 | Colchicine | [3] |

| Compound 9a | N/A | N/A | 2.38 ± 0.14 | Colchicine | [3] | |

| 5-Phenyloxazole-2-carboxamides | Compound 9 | HeLa | 0.78 | N/A (Inhibits) | Colchicine | [4] |

| A549 | 1.08 | [4] | ||||

| HepG2 | 1.27 | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of a novel tubulin inhibitor's binding site and mechanism of action.

Cell Viability Assay (MTT or CCK-8 Assay)

-

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., colchicine) for 48-72 hours.

-